3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Descripción

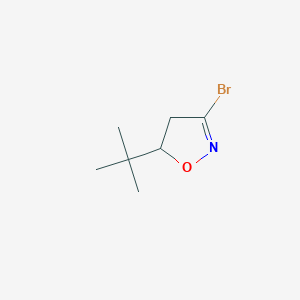

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHQBDSNGJXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562470 | |

| Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-85-7 | |

| Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Tert Butyl 4,5 Dihydroisoxazole and Its Derivatives

1,3-Dipolar Cycloaddition Reactions in Dihydroisoxazole (B8533529) Synthesis

The most direct and extensively used method for constructing the 4,5-dihydroisoxazole (also known as 2-isoxazoline) skeleton is the 1,3-dipolar cycloaddition reaction. mdpi.com This reaction involves the concertedly cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.orgresearchgate.net The versatility of this reaction allows for the synthesis of a wide array of substituted dihydroisoxazoles by varying the components of the dipole and the dipolarophile.

Regio- and Stereoselectivity in 1,3-Dipolar Cycloaddition of Bromonitrile Oxide with Alkenes

The cycloaddition of bromonitrile oxide, the key 1,3-dipole for the synthesis of 3-bromo-dihydroisoxazoles, with alkenes demonstrates high levels of control over the product's structure. The reaction is characterized by significant regio- and stereoselectivity, which can be predicted and explained by frontier molecular orbital (FMO) theory. arkat-usa.orgchesci.com

Generally, these reactions are highly regiospecific. arkat-usa.org For instance, in the reaction between bromonitrile oxide and terminal alkenes, the cycloaddition proceeds to give only the isoxazoline (B3343090) in which the oxygen atom of the nitrile oxide is bonded to the more substituted carbon atom of the alkene double bond. arkat-usa.org This selectivity is governed by the electronic properties of the reactants. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For many nitrile oxide-alkene reactions, the predominant interaction is between the dipole's HOMO and the dipolarophile's LUMO. chesci.com The regiochemistry is also highly dependent on the specific structures of both the dipole and the dipolarophile. doi.org

Furthermore, the reaction is known to be highly stereoselective, meaning the relative configuration of substituents on the starting alkene is retained in the final dihydroisoxazole product. arkat-usa.orgchesci.com This stereospecificity is a hallmark of concerted pericyclic reactions like the 1,3-dipolar cycloaddition. chesci.com

Reaction of Dibromoformoxime with Substituted Alkenes

A common and practical method for generating bromonitrile oxide in situ is through the treatment of dibromoformoxime with a base. arkat-usa.org The subsequent reaction of this intermediate with a substituted alkene, such as 3,3-dimethyl-1-butene (B1661986) (to install the tert-butyl group at the C5 position), yields the desired 3-bromo-5-tert-butyl-4,5-dihydroisoxazole. This approach is often favored for its operational simplicity and the accessibility of the starting materials. A patented method for a similar compound, 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, highlights that using dibromoformoxime is safer and provides higher yields compared to analogous reactions with dichloroformoxime. google.com

The presence of a base is crucial for this synthetic route. Its primary role is to dehydrohalogenate the dibromoformoxime precursor, eliminating a molecule of hydrogen bromide to generate the highly reactive bromonitrile oxide intermediate. chemrxiv.org The choice of base can influence the reaction's efficiency and selectivity. Various bases, from common inorganic bases like potassium hydroxide (B78521) to organic amines like diisopropylethylamine (DIPEA), can be employed. chemrxiv.orgclockss.org The base mediates the formation of the nitrile oxide, which is then trapped by the alkene in the [3+2]-cycloaddition. chemrxiv.org

The efficiency and selectivity of the cycloaddition are highly dependent on the reaction conditions. Solvent polarity, in particular, can play a critical role in directing the reaction pathway. chemrxiv.org In some cases, performing the reaction in water can significantly enhance the rate and yield of the desired cycloaddition product, circumventing other potential side reactions. chemrxiv.org The use of non-conventional conditions, such as green solvents like water or ionic liquids, and alternative energy sources like microwave irradiation, has been explored to improve the environmental footprint and efficiency of these reactions. nih.gov

Table 1: Effect of Solvent and Base on Cycloaddition Reactions

| Dipole Precursor | Dipolarophile | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Hydroximoyl chloride | 1,3-Diketone | DIPEA | Dichloromethane | O-trapping product favored | chemrxiv.org |

| Hydroximoyl chloride | 1,3-Diketone | DIPEA | Water | C-trapping (isoxazole) product favored | chemrxiv.org |

| α-Nitroketone | Alkene | Chloramine-T | Acetonitrile | Good yield of isoxazoline | nih.gov |

Formation of Nitrile Oxides from α-Nitroketones in Dihydroisoxazole Formation

An alternative strategy for generating the nitrile oxide intermediate involves the dehydration of α-nitroketones. mdpi.comnih.gov This transformation can be catalyzed by either acid or base. nih.gov For example, strong acids like sulfuric acid or milder ones like p-toluenesulfonic acid (p-TsOH) can promote the formation of a nitrile oxide from an α-nitroketone, which then undergoes cycloaddition with an added alkene. mdpi.com The reaction mechanism under acidic conditions is proposed to involve the conversion of the α-nitroketone into a nitroso cation, which then forms the nitrile oxide. mdpi.com

Alternatively, various bases have been shown to catalyze the reaction. A study demonstrated that the readily available and moderate base chloramine-T can effectively catalyze the condensation of α-nitroketones with alkenes to produce 3-benzoylisoxazolines in good yields. nih.gov Optimization studies have shown that factors such as the choice of catalyst, solvent, and temperature significantly impact the reaction's success. mdpi.comnih.gov

Table 2: Optimization of Acid-Catalyzed Dihydroisoxazole Synthesis

| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-TsOH | Dichloromethane | 80 | 75 | mdpi.com |

| p-TsOH | Acetonitrile | 80 | 90 | mdpi.com |

| p-TsOH | Toluene | 80 | 85 | mdpi.com |

| Sulfuric Acid (H₂SO₄) | Acetonitrile | 80 | 65 | mdpi.com |

Advanced Synthetic Strategies

Beyond the standard intermolecular cycloadditions, more advanced strategies have been developed to create complex molecular architectures based on the dihydroisoxazole scaffold. One such strategy is the intramolecular nitrile oxide olefin cycloaddition (INOC). In this approach, the nitrile oxide and the alkene are part of the same molecule, leading to the formation of fused heterocyclic ring systems upon cyclization. clockss.org This method provides an elegant entry into functionalized 5-, 6-, and 7-membered ring heterocycles fused to the isoxazoline ring. clockss.org

Furthermore, the development of green protocols represents a significant advancement. Performing 1,3-dipolar cycloadditions in water or using other non-conventional conditions can lead to improved yields, higher selectivity, and easier product isolation, all while reducing the environmental impact. chemrxiv.orgfrontiersin.org The synthesis of more complex derivatives, such as spirocyclic 3-bromo-4,5-dihydroisoxazoles, has also been reported as a strategy to create structurally rigid molecules with potential applications in medicinal chemistry. nih.gov

Continuous Synthesis Approaches for Dihydroisoxazole Intermediates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of various molecular structures, offering advantages in safety, scalability, and process control over traditional batch methods. bohrium.com While the direct continuous synthesis of this compound is not extensively documented, the principles of flow chemistry are well-suited for the preparation of the core dihydroisoxazole structure. The primary route to 4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. researchgate.net

In a continuous flow setup, the often unstable nitrile oxide can be generated in situ and immediately reacted with the alkene, minimizing the concentration of potentially hazardous intermediates. For instance, a stream containing an aldoxime and a base can be mixed with a stream of an oxidizing agent (like N-chlorosuccinimide) in a microreactor to form the nitrile oxide. This is then promptly combined with the alkene stream in a subsequent reaction coil to yield the 4,5-dihydroisoxazole. This methodology allows for precise control over reaction time, temperature, and stoichiometry, leading to high yields and purity.

The synthesis of the 5-tert-butyl-4,5-dihydroisoxazole core would involve the cycloaddition of a suitable nitrile oxide with 3,3-dimethyl-1-butene. Subsequent bromination at the 3-position would yield the target compound. The application of continuous flow processes to such multi-step sequences is an active area of research, promising more efficient and safer production of complex molecules. bohrium.com

Strategies for Derivatization of the Dihydroisoxazole Core

The 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold is a valuable platform for generating diverse chemical libraries due to the reactivity of the bromine atom. researchgate.netresearchgate.net This halogen acts as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. The ability to modify the core structure is crucial for structure-activity relationship studies in drug discovery and for the development of new chemical probes. nih.govnih.gov

One of the most common derivatization strategies is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of aryl and heteroaryl moieties at the 3-position by reacting the 3-bromo-4,5-dihydroisoxazole with a corresponding boronic acid in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling can be employed to install alkyne functionalities, further expanding the chemical space accessible from this intermediate. researchgate.net

Beyond the 3-position, the substituent at the 5-position can be varied by selecting different alkenes in the initial cycloaddition step. For example, using styrene (B11656) in place of 3,3-dimethyl-1-butene would yield a 5-phenyl-4,5-dihydroisoxazole. nuph.edu.ua This modularity allows for systematic exploration of the chemical space around the dihydroisoxazole core.

Furthermore, the dihydroisoxazole ring itself can be chemically transformed. Reductive cleavage of the N-O bond can open the ring to produce valuable β-hydroxy ketones or γ-amino alcohols, which are important building blocks in organic synthesis. mdpi.com

The following table summarizes key derivatization reactions for the 3-bromo-4,5-dihydroisoxazole core:

| Reaction Type | Reagents | Functional Group Introduced at C-3 |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Cyano |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 5 Tert Butyl 4,5 Dihydroisoxazole

Electrophilic Properties and Nucleophilic Reactivity

The 3-bromo-Δ²-isoxazoline scaffold, as seen in 3-bromo-5-tert-butyl-4,5-dihydroisoxazole, is recognized as a manageable and readily available electrophilic warhead. researchgate.net This reactivity is attributed to the electron-withdrawing nature of the bromine atom and the inherent strain of the heterocyclic ring, which activates the C3 position for nucleophilic attack.

Addition-Elimination Mechanisms on 3-Halo-4,5-dihydroisoxazoles

The primary mechanism governing the reaction of 3-halo-4,5-dihydroisoxazoles with nucleophiles is the addition-elimination pathway. researchgate.net In this two-step process, the nucleophile first attacks the electrophilic carbon at the 3-position, leading to the formation of a tetrahedral intermediate. Subsequently, the halide ion is eliminated, resulting in the formation of a substituted product. The stability of the leaving group (halide ion) and the nucleophilicity of the attacking species are key factors influencing the reaction rate and efficiency.

The general reactivity trend among 3-halo-4,5-dihydroisoxazoles correlates with the nature of the halogen substituent, with the bromo-derivative being more reactive than the chloro-counterpart. nih.gov This is due to the better leaving group ability of the bromide ion compared to the chloride ion.

Covalent Bond Formation with Biological Nucleophiles

The electrophilic nature of this compound and related compounds has been exploited in the context of medicinal chemistry. These compounds can act as covalent inhibitors of enzymes by reacting with nucleophilic residues in the active site. researchgate.netresearchgate.net For instance, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been shown to covalently modify cysteine residues in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netunipr.it The reaction proceeds through the nucleophilic attack of the cysteine thiol group on the C3 position of the dihydroisoxazole (B8533529) ring, leading to the displacement of the bromide ion and the formation of a stable covalent bond. unipr.it

The specificity of this reaction can be tuned by modifying the substituents on the dihydroisoxazole ring, which can influence the compound's affinity for the enzyme's active site. unipr.it

Transformations Leading to Diverse Chemical Functions

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of other functional groups. researchgate.net

Derivatization to β-Hydroxynitriles and β-Hydroxyesters

3-Bromo-4,5-dihydroisoxazoles can be converted into β-hydroxynitriles through a ring-opening reaction. This transformation can be achieved by treating the 3-bromo-isoxazoline with reagents like sodium iodide in the presence of chlorotrimethylsilane (B32843) or para-toluenesulfonic acid. wikipedia.org The reaction proceeds through the formation of an intermediate that subsequently rearranges to yield the β-hydroxynitrile.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of the 3-bromo-isoxazoline scaffold suggests its applicability in this transformation. researchgate.net

Similarly, hydrolysis of the isoxazoline (B3343090) ring can lead to the formation of β-hydroxyesters, further expanding the synthetic utility of this class of compounds. researchgate.net

Table 1: General Transformation of 3-Bromo-4,5-dihydroisoxazoles

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Bromo-2-isoxazolines | Sodium iodide, chlorotrimethylsilane or p-toluenesulfonic acid | β-Hydroxy nitriles | wikipedia.org |

| 3-Bromo-Δ²-isoxazolines | Hydrolysis | β-Hydroxyesters | researchgate.net |

Conversion to γ-Hydroxyamines

The 3-bromo-4,5-dihydroisoxazole scaffold is a precursor to γ-hydroxyamines. researchgate.net This conversion typically involves the reduction of the isoxazoline ring. A common method for this transformation is the use of reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the N-O bond within the isoxazole (B147169) ring, followed by the cleavage of the C-O bond, leads to the formation of the corresponding γ-hydroxyamine.

Reductive Cleavage Pathways for Functional Group Introduction

Reductive cleavage of the N-O bond in 4,5-dihydroisoxazoles is a key strategy for the synthesis of various functionalized molecules. While specific pathways for this compound are not extensively detailed, general methods for related structures provide insight into potential transformations.

One such method involves the use of samarium(II) iodide (SmI₂), a mild one-electron reducing agent. rsc.org SmI₂ is known to promote the reductive cleavage of carbon-heteroatom bonds. In the context of isoxazolines, this could lead to the formation of β-hydroxy ketones or other related structures, depending on the reaction conditions and the substituents on the ring. The reaction is believed to proceed through radical intermediates. chemicalbook.com

Another approach involves catalytic hydrogenation, which can also effect the cleavage of the N-O bond to yield γ-amino alcohols. The choice of catalyst and reaction conditions is crucial for achieving the desired product selectively.

Catalyzed Reactions of 3-Bromo-4,5-dihydroisoxazole Scaffolds

The 3-bromo-Δ²-isoxazoline scaffold is a valuable intermediate in organic synthesis due to its unique reactivity, which allows for the creation of diverse chemical structures. researchgate.net The bromine atom at the C3 position makes it an effective electrophile, capable of reacting with nucleophiles. researchgate.netnih.gov This reactivity is harnessed in various catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.

Copper-Mediated Cross-Coupling Reactions (e.g., Sonogashira-type)

Copper-catalyzed cross-coupling reactions, particularly Sonogashira-type reactions, are effective methods for forming C(sp²)–C(sp) bonds. researchgate.net In the context of 3-bromo-4,5-dihydroisoxazoles, these reactions provide a pathway to synthesize 3-alkynyl-4,5-dihydroisoxazoles, which are important building blocks in organic chemistry.

A notable advancement is the development of a palladium-free Sonogashira-type reaction. researchgate.net This method utilizes a catalytic amount of copper(I) bromide (CuBr) with bathophenanthroline (B157979) (BPhen) as a ligand and potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at elevated temperatures. researchgate.net The proposed mechanism for this Cu(I)-catalyzed Sonogashira-type reaction on 3-bromo-Δ²-isoxazolines involves several key steps. researchgate.net

The general applicability of copper-catalyzed cross-coupling reactions extends to various substrates, including aryl, primary alkyl, and secondary alkylboranes with heteroaryl bromides, highlighting the versatility of copper catalysis. rsc.org While the classical Sonogashira reaction employs a palladium catalyst and a copper co-catalyst, several palladium-free methods have been successfully developed. researchgate.net

Below is a table summarizing typical conditions for a palladium-free Sonogashira-type coupling of a 3-bromo-Δ²-isoxazoline.

| Parameter | Condition |

| Catalyst | Copper(I) bromide (CuBr) |

| Ligand | Bathophenanthroline (BPhen) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Table 1: Conditions for Palladium-Free Sonogashira-Type Reaction. researchgate.net |

This reaction has been explored with various alkynes, demonstrating its utility in generating a range of 3-alkynyl-4,5-dihydroisoxazole derivatives.

Lewis Acid Catalysis in Dihydroisoxazole Chemistry

Lewis acid catalysis plays a significant role in organic synthesis by activating substrates towards nucleophilic attack or facilitating bond cleavage. wikipedia.org In the chemistry of dihydroisoxazoles, Lewis acids can influence reaction rates and mechanisms. osi.lv Lewis acids are electron-pair acceptors and can be based on metals like aluminum, boron, tin, and zinc. wikipedia.org

A computational study using Density Functional Theory (DFT) on the nitrous acid elimination from 5-nitro-3-phenyl-4,5-dihydroisoxazole showed that the presence of a Lewis acid catalyst affects the asynchronicity of the transition state. osi.lv This indicates that Lewis acids can modify the reaction pathway, even if they don't fundamentally change the mechanism from a concerted to an ionic one. osi.lv

Lewis acids have been employed in the synthesis of isoxazole derivatives. For instance, aluminum trichloride (B1173362) (AlCl₃) has been used to promote the one-pot synthesis of isoxazoles from 2-methylquinoline (B7769805) derivatives and sodium nitrite. nih.gov In this reaction, AlCl₃ acts as the Lewis acid to facilitate the formation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition. nih.gov The effectiveness of different Lewis acids was compared, with AlCl₃ proving to be the most effective. nih.gov

The role of Lewis acid additives has also been investigated in palladium-catalyzed reactions for the synthesis of isoxazolones. rsc.org Zinc chloride (ZnCl₂), in this case, was found to participate in multiple ways, including conventional coordination to a carbonyl group and the formation of a hetero-bimetallic Pd-Zn species, which facilitates the crucial C-N bond formation step. rsc.org

The table below shows a comparison of different Lewis acids in a specific isoxazole synthesis.

| Lewis Acid | Yield (%) |

| AlCl₃ | 72 |

| FeCl₃ | 45 |

| ZnCl₂ | 38 |

| BF₃·Et₂O | 51 |

| Table 2: Effect of Different Lewis Acids on Isoxazole Synthesis. nih.gov |

This data underscores the importance of selecting the appropriate Lewis acid to achieve optimal results in the synthesis of isoxazole and dihydroisoxazole derivatives.

Advanced Spectroscopic and Structural Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, providing precise information about the hydrogen (¹H) and carbon (¹³C) frameworks of the molecule.

In ¹H NMR spectroscopy, the tert-butyl group is expected to exhibit a characteristic singlet, typically integrating to nine protons, in the upfield region of the spectrum due to the magnetic shielding from the nine equivalent methyl protons. The protons on the dihydroisoxazole (B8533529) ring at positions 4 and 5 would present more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to each other. The specific chemical shifts and coupling constants would be crucial in confirming the substitution pattern and stereochemistry of the ring.

¹³C NMR spectroscopy complements the proton data by providing the number and electronic environment of all carbon atoms. Key resonances would include those for the quaternary carbon and methyl carbons of the tert-butyl group, the two methylene (B1212753) carbons of the dihydroisoxazole ring, and the carbon atom at position 3 bearing the bromine, which would be shifted downfield due to the halogen's electron-withdrawing effect. Studies on similar (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives have shown that the chemical shifts of the dihydroisoxazole ring carbons are sensitive to substituent effects, a principle that applies here as well. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.0 - 1.3 | Singlet | 9H |

| -CH₂- (Position 4) | ~3.0 - 3.5 | Multiplet | 2H |

| -CH- (Position 5) | ~4.5 - 5.0 | Multiplet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~25 - 30 |

| C(CH₃)₃ | ~30 - 35 |

| -CH₂- (Position 4) | ~40 - 50 |

| -CH- (Position 5) | ~80 - 90 |

| C-Br (Position 3) | ~150 - 160 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular formula, C₇H₁₂BrNO.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis would likely reveal the loss of the bulky tert-butyl group as a primary fragmentation pathway, leading to a significant fragment ion. Other common fragmentation patterns could involve the cleavage of the dihydroisoxazole ring. In studies of related 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives, mass spectrometry has been successfully employed to confirm the covalent modification of target proteins by observing the mass shift corresponding to the addition of the inhibitor. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₇H₁₂BrNO]⁺ | 205 | Molecular Ion (M⁺) |

| [C₇H₁₂⁸¹BrNO]⁺ | 207 | Molecular Ion (M+2)⁺ |

| [C₃H₃NOBr]⁺ | 148 | Loss of tert-butyl group |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

The most prominent bands would arise from the C-H stretching vibrations of the tert-butyl group and the methylene and methine groups of the dihydroisoxazole ring, typically appearing in the region of 2850-3000 cm⁻¹. The C=N stretching vibration of the isoxazoline (B3343090) ring is expected to produce a moderate to strong absorption band in the range of 1600-1650 cm⁻¹. The C-O stretching vibration within the ring would likely be observed between 1000 and 1200 cm⁻¹. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region, typically below 700 cm⁻¹. The analysis of IR spectra of related dihydroisoxazole derivatives has been crucial in confirming their successful synthesis by identifying these key functional group vibrations. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Strong |

| C=N (isoxazoline) | 1600 - 1650 | Medium |

| C-O (ether-like) | 1000 - 1200 | Medium |

| C-Br | 500 - 700 | Medium to Weak |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The analysis would reveal the precise geometry of the five-membered dihydroisoxazole ring, which is expected to adopt a non-planar, envelope or twisted conformation. The orientation of the bulky tert-butyl group relative to the ring would also be determined. While specific crystallographic data for the title compound is not available, studies on similar molecules, such as 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, have demonstrated the power of this technique in elucidating the detailed solid-state structure of complex dihydroisoxazole derivatives. dntb.gov.ua Such an analysis for this compound would provide invaluable data for understanding its intermolecular interactions and packing in the solid state. Research on related 3-bromo-4,5-dihydroisoxazoles has also utilized X-ray crystallography to confirm the structure of their adducts with biological targets. researchgate.net

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govresearchgate.net These methods are central to drug discovery and help in understanding the molecular basis of a ligand's biological activity.

Before a ligand can bind to its target, it must adopt a suitable conformation. Conformational analysis, often a component of docking studies, explores the energetically accessible shapes of a molecule. youtube.comnih.gov For 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, the cyclohexane-like chair and boat conformations of the dihydroisoxazole (B8533529) ring, along with the rotational freedom of the tert-butyl group, are important considerations. libretexts.orgkhanacademy.orglibretexts.org The bulky tert-butyl group is likely to prefer an equatorial or pseudo-equatorial position to minimize steric hindrance. libretexts.org

Once a ligand is in the binding site of a protein, its stability is determined by a network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.net The bromine atom in this compound can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on the protein. researchgate.net MD simulations can be used to observe the dynamics of the ligand-protein complex over time, providing information on the stability of these interactions and any conformational changes that may occur upon binding. researchgate.net

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | -7.8 | Halogen bond with Serine, Pi-pi stacking with Phenylalanine |

| 3-Chloro-5-tert-butyl-4,5-dihydroisoxazole | -7.2 | Hydrophobic interactions with Leucine and Valine |

| This compound (Predicted) | -8.1 | Halogen bond, Strong hydrophobic interactions |

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed as a docking score. nih.govarxiv.orgnih.govarxiv.org A more negative score generally indicates a stronger predicted binding affinity. These scoring functions take into account the various interactions that stabilize the ligand-protein complex. The specificity of a ligand for a particular target over others can also be assessed by docking the ligand into the binding sites of multiple proteins and comparing the resulting scores. For this compound, its predicted binding affinity would be influenced by the presence of the bromine atom, which can form halogen bonds, and the bulky tert-butyl group, which can engage in extensive hydrophobic interactions. libretexts.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.orgnih.gov These models are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with improved potency and selectivity. nih.govnih.gov

The study of how incremental changes to a molecule's structure affect its biological activity is known as Structure-Activity Relationship (SAR). For dihydroisoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the ring can have a dramatic effect on their biological profiles. researchgate.netnih.gov For example, in a series of 3-halo-4,5-dihydroisoxazoles, the 3-bromo derivatives were found to be more potent inhibitors of certain enzymes compared to their 3-chloro counterparts, highlighting the importance of the halogen in the interaction with the target. nih.gov The substituent at the 5-position also plays a crucial role; a bulky group like tert-butyl can enhance binding through hydrophobic interactions or, conversely, cause steric clashes that reduce activity.

Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by using statistical methods to derive a mathematical equation that relates a set of molecular descriptors to the biological activity. mdpi.comimist.matandfonline.comresearchgate.net These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic parameters (e.g., partial charges), or topological indices (e.g., branching indices). Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Affects cell membrane permeability and hydrophobic interactions with the target. |

| Molecular Weight | The mass of the molecule. | Can influence diffusion rates and steric fit within a binding pocket. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to hydrogen bonding potential. | Important for solubility and interactions with polar residues in the target. |

| Halogen Bond Donor Strength | The ability of the bromine atom to act as a halogen bond donor. | Crucial for specific interactions with electron-rich atoms in the binding site. |

Electronic Structure Calculations for Reactivity Predictions

The inherent reactivity of this compound is largely dictated by its electronic structure. The presence of a bromine atom at the 3-position of the dihydroisoxazole ring renders this position highly electrophilic. researchgate.netnih.govresearchgate.net This "electrophilic warhead" is susceptible to attack by nucleophiles, a characteristic that is central to its synthetic utility and biological activity. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. ijcaonline.org

For the analog, [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, the calculated HOMO and LUMO energies are presented in the table below. ejournal.by It is anticipated that this compound would exhibit a similar HOMO-LUMO distribution, with the electron density of the HOMO likely concentrated on the dihydroisoxazole ring and the LUMO localized around the electrophilic C3-Br bond.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.01 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap | 5.80 |

Data sourced from a DFT study on [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate. ejournal.by

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. ijcaonline.org In the case of the analog compound, the MEP analysis reveals regions of negative potential (red) associated with the oxygen atoms, indicating their nucleophilic character. ejournal.by Conversely, positive potential (blue) is observed around the hydrogen atoms. ejournal.by For this compound, a significant region of positive potential would be expected around the C3 carbon and the bromine atom, confirming the electrophilic nature of this part of the molecule.

Quantum Chemical Parameters

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further predict the reactivity of the molecule. These parameters, calculated for the analog [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, are summarized in the table below. ejournal.by

| Quantum Chemical Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.01 |

| Electron Affinity (A) | 1.21 |

| Electronegativity (χ) | 4.11 |

| Chemical Hardness (η) | 2.90 |

| Chemical Softness (S) | 0.34 |

| Electrophilicity Index (ω) | 2.92 |

Data sourced from a DFT study on [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate. ejournal.by

The high electrophilicity index (ω) of the analog compound further supports the pronounced electrophilic character of the 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold. ejournal.by This suggests that this compound would readily participate in reactions with nucleophiles.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole and related 3-halo-4,5-dihydroisoxazoles are recognized as valuable synthetic intermediates. researchgate.net Their reactivity allows for the transformation into a variety of useful chemical functionalities. researchgate.net The bromine atom on the dihydroisoxazole (B8533529) ring is an excellent leaving group, facilitating substitution reactions. This allows chemists to easily replace it with other functional groups to construct more complex molecules for various applications, including pharmaceuticals and agrochemicals.

The 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold is a key precursor for a range of other heterocyclic compounds. The reactivity of the dihydroisoxazole ring itself, particularly through the cleavage of the N-O bond, opens pathways to different molecular structures. For instance, these compounds can be effectively converted into β-hydroxynitriles and β-hydroxyesters. researchgate.net This versatility makes them crucial starting materials in synthetic chemistry for accessing diverse molecular architectures. researchgate.net Furthermore, the isoxazole (B147169) ring is a recognized and essential scaffold in medicinal chemistry, found in numerous FDA-approved pharmaceuticals. nih.gov The ability to use precursors like this compound to create functionalized isoxazoles is therefore highly valuable in drug discovery. nih.govnih.gov

Table 1: Transformations of the Dihydroisoxazole Ring

| Starting Material | Reagents | Product |

|---|---|---|

| 3-Bromo-4,5-dihydroisoxazole | Sodium iodide (NaI), Lewis acid (e.g., chlorotrimethylsilane) | β-hydroxynitrile |

| 3-Bromo-4,5-dihydroisoxazole | Reagents facilitating N-O bond cleavage and esterification | β-hydroxyester |

A primary method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction, typically involving a nitrile oxide and an alkene, is known for its high degree of regio- and stereoselectivity. researchgate.net This selectivity is crucial in synthetic chemistry as it allows for the construction of complex molecules with specific, well-defined three-dimensional arrangements of atoms (stereochemistry). researchgate.net The ability to control stereochemistry is paramount in fields like drug development, where the biological activity of a molecule can be highly dependent on its specific isomeric form. malariaworld.org Enantiomerically pure 3-bromo-4,5-dihydroisoxazole derivatives have been highlighted as valuable tools for experiments aiming to guide structure-based drug design. malariaworld.org

Use in the Preparation of Agrochemicals

The 3-bromo-4,5-dihydroisoxazole moiety is a key intermediate in the synthesis of agricultural chemicals. The isoxazole scaffold is present in various fungicides and other crop protection agents. nih.govnuph.edu.ua The synthetic versatility of compounds like this compound allows for the creation of diverse derivatives that can be screened for agrochemical activity. A specific example includes the synthesis of 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, which was identified as a novel pesticide intermediate. researchgate.net The introduction of fluoroalkyl groups into the isoxazole ring, a modification accessible from these intermediates, is a common strategy in the development of modern agrochemicals to improve metabolic stability and efficacy. nih.gov

Development of Specialized Reagents

The unique electronic properties of the 3-bromo-4,5-dihydroisoxazole scaffold make it an important component in the development of specialized reagents, particularly for biochemical research and drug discovery. researchgate.net The 3-bromo-Δ²-isoxazoline structure is considered a manageable and readily available "electrophilic warhead." researchgate.net This means it can react with and form strong, covalent bonds with electron-rich (nucleophilic) residues, such as cysteine, in the active sites of enzymes.

This reactivity has been harnessed to create potent and often irreversible enzyme inhibitors. Such inhibitors are valuable tools in medicinal chemistry for targeted therapies. For example, derivatives of 3-bromo-isoxazoline have been investigated as inhibitors of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme critical for the energy metabolism of cancer cells and malaria parasites, leading to their investigation as potential anti-cancer and antimalarial agents. researchgate.netmalariaworld.org

Table 2: Research Applications of 3-Bromo-isoxazoline Derivatives

| Area of Research | Finding / Application | Reference |

|---|---|---|

| Organic Synthesis | Serves as an intermediate for synthesizing β-hydroxynitriles and γ-hydroxyamines. | researchgate.net |

| Medicinal Chemistry | Acts as a covalent inhibitor of enzymes like GAPDH. | malariaworld.org |

Biological and Medicinal Chemistry Applications

Development of Targeted Covalent Inhibitors

Covalent inhibitors form a permanent bond with their target protein, a mechanism that can lead to enhanced potency and prolonged duration of action. The 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) moiety is at the heart of this compound's ability to function as a covalent inhibitor.

The BDHI scaffold is a synthetically accessible, natural product-inspired electrophilic group. researchgate.netnih.gov It serves as a "warhead" that can react with nucleophilic residues, such as cysteine, within the active site of an enzyme. researchgate.netnih.gov This reactivity is crucial for the development of covalent inhibitors. nih.gov The 3-bromo-Δ²-isoxazoline structure is a manageable and readily available electrophilic component for this purpose. researchgate.netresearchgate.net The design of novel covalent enzyme inhibitors has greatly benefited from the potential of the 3-halo-4,5-dihydroisoxazole warhead. nih.gov

The mechanism of action for the BDHI core involves an addition-elimination reaction with a nucleophilic cysteine residue. chimia.ch Specifically, the activated cysteine, often part of a catalytic dyad or triad (B1167595) which enhances its nucleophilicity, attacks the electrophilic C3 position of the dihydroisoxazole (B8533529) ring. chimia.ch This leads to the irreversible inhibition of the enzyme. unipr.it

Chemoproteomic profiling has been employed to define the global cysteine reactivity and selectivity of BDHI-functionalized fragments. researchgate.netnih.gov These studies demonstrate that BDHIs selectively engage with reactive cysteine residues in the human proteome, and their selectivity profile is distinct from other electrophiles like haloacetamides. nih.gov The tempered reactivity of BDHIs allows for restricted and selective protein engagement, driven by the interaction between a tunable binding element and the corresponding protein sites. nih.gov Computational studies have further elucidated that conformational rigidification of the inhibitor can stabilize its interaction with the binding site, thereby promoting the formation of the covalent bond. nih.govresearchgate.net

A key aspect of a successful covalent inhibitor is its ability to selectively react with the target cysteine over other biological thiols, such as glutathione (B108866) (GSH). Investigations have revealed that the BDHI warhead shows negligible reactivity with free thiols like β-mercaptoethanol (βME) and GSH at physiological pH (7.4). chimia.chnih.govresearchgate.net However, at a higher pH of 9, its reactivity becomes comparable to that of established drug-like acrylamide-based covalent inhibitors. chimia.ch This pH-dependent reactivity suggests that the BDHI core can selectively target activated cysteines, which often have a lower pKa, thereby minimizing off-target reactions with other cellular thiols. chimia.ch This characteristic highlights the BDHI core as a moderately reactive electrophile that can be finely tuned for selective irreversible modification of its intended target. unipr.it

Enzyme Inhibition Studies

The primary enzymatic target that has been extensively studied in the context of inhibition by 3-bromo-isoxazoline derivatives is Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH).

GAPDH is a crucial enzyme in the glycolytic pathway, a metabolic process that is often upregulated in cancer cells to meet their high energy demands. nih.govunimi.it This makes GAPDH an attractive target for the development of anticancer therapies. nih.govresearchgate.netnih.gov The catalytic cysteine residue (Cys152 in the human ortholog) in the active site of GAPDH is particularly susceptible to covalent modification due to its enhanced nucleophilicity, a result of its proximity to a histidine residue (His179). chimia.chunipr.it

A variety of 3-bromo-isoxazoline derivatives have been investigated as inhibitors of human recombinant GAPDH (hGAPDH). nih.govunimi.it These compounds have shown varying degrees of inhibitory activity against the enzyme. nih.govunimi.it

The inhibitory potential of these compounds has been assessed through various assays. For instance, a preliminary screening of a panel of 3-bromo-4,5-dihydroisoxazole derivatives at a concentration of 100 μM for 3 hours was conducted to measure the residual activity of hGAPDH. unipr.it

Further studies have identified specific derivatives with significant inhibitory potency. For example, a spirocyclic derivative, compound 11 , was found to covalently inactivate recombinant hGAPDH with a reactivity faster than that of koningic acid, a known potent GAPDH inhibitor. nih.govresearchgate.net The antiproliferative activity of this compound in pancreatic cancer cell lines was shown to correlate well with the intracellular inhibition of hGAPDH. nih.govresearchgate.net The table below summarizes the inhibitory activity of selected 3-bromo-4,5-dihydroisoxazole derivatives against hGAPDH.

| Compound | Concentration (µM) | Incubation Time (h) | hGAPDH Residual Activity (%) |

| 1 | 100 | 3 | ~80 |

| 2 | 100 | 3 | ~90 |

| 3 | 100 | 3 | ~60 |

| 11 | 100 | 3 | ~20 |

| 12 | 100 | 3 | ~40 |

Data sourced from a study on novel hGAPDH inhibitors. The residual activity is a measure of the enzyme's function after incubation with the inhibitor.

The efficacy of these inhibitors is not solely dependent on their intrinsic reactivity but also on how well their structure complements the enzyme's binding site. unipr.it Computational modeling has been instrumental in understanding these structure-activity relationships and in guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Inhibition

Correlation between hGAPDH Inhibition and Cellular Effects

The inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in the glycolytic pathway, by 3-bromo-4,5-dihydroisoxazole derivatives has been shown to correlate with significant cellular effects, particularly antiproliferative activity in cancer cells. nih.govresearchgate.net Cancer cells often exhibit an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. nih.gov Targeting key glycolytic enzymes like hGAPDH is therefore a promising strategy for anticancer therapy. nih.gov

A panel of 3-bromo-isoxazoline derivatives has been investigated for their ability to inhibit hGAPDH and their corresponding effects on pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov These compounds were found to be active as inhibitors of human-recombinant GAPDH to varying extents. nih.gov Notably, their antiproliferative effects on PDAC cells and pancreatic-cancer stem cells (CSCs) were observed, while they were not effective in normal fibroblasts. nih.gov This suggests a selective action on cancer cells.

One notable derivative, a spirocyclic 3-bromo-4,5-dihydroisoxazole compound, demonstrated potent covalent inactivation of recombinant hGAPDH. nih.govresearchgate.net The antiproliferative activity of this compound was found to correlate well with the intracellular inhibition of hGAPDH in four different pancreatic cancer cell lines. nih.govresearchgate.net This strong correlation underscores the direct link between the inhibition of this key metabolic enzyme and the observed reduction in cancer cell growth. nih.govresearchgate.net The mechanism of inhibition involves the covalent modification of the catalytic cysteine residue within the hGAPDH active site. researchgate.net

Table 1: Antiproliferative Activity of a Spirocyclic 3-bromo-4,5-dihydroisoxazole Derivative in Pancreatic Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| MIA PaCa-2 | 1.8 ± 0.3 |

| PANC-1 | 2.5 ± 0.4 |

| BxPC-3 | 3.1 ± 0.5 |

| Capan-1 | 4.2 ± 0.6 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative against various pancreatic cancer cell lines, demonstrating its antiproliferative efficacy. Data sourced from studies on 3-bromo-4,5-dihydroisoxazole derivatives. nih.gov

Transglutaminase 2 (TG2) Inhibition

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes and associated with several human diseases. nih.gov The 3-bromo-4,5-dihydroisoxazole (DHI) scaffold has been extensively used to develop targeted-covalent inhibitors of TG2. nih.govnih.gov

Isoform Selectivity of Dihydroisoxazole-Based Inhibitors

While DHI-based inhibitors have been instrumental in studying TG2 biology, their selectivity against other transglutaminase isoforms has been a subject of investigation. nih.govnih.gov Profiling of existing inhibitors against other pertinent TG isoforms, such as TG1, TG3, and Factor XIIIa, has revealed significant cross-reactivity, particularly with TG1. nih.govresearchgate.net This is an important consideration as the inhibition of other isoforms could lead to undesired off-target effects. nih.gov For instance, TG1 is crucial for skin barrier function, and Factor XIIIa plays a role in blood clotting. nih.gov

Efforts have been made to improve the isoform selectivity of these inhibitors. Through structure-activity and -selectivity analyses, modifications to the DHI scaffold have been identified that enhance both potency and selectivity for TG2. nih.govaston.ac.uk

Structure-Activity Relationships for TG2 Inhibition

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent and selective TG2 inhibition by dihydroisoxazole derivatives. These compounds act as targeted-covalent inhibitors, forming a covalent bond with the active site cysteine of TG2. acs.org

Key findings from SAR studies include:

Stereochemistry: The stereochemistry at the 5-position of the dihydroisoxazole ring is crucial for activity.

Side Chain Modifications: Alterations to the amino acid side chain attached to the dihydroisoxazole core can significantly impact both potency and selectivity.

Hydrophobic Moieties: The presence of specific hydrophobic groups can enhance binding affinity and inhibitory activity.

These studies have led to the development of new analogs with improved potency and selectivity, providing a clearer basis for the rational design of dihydroisoxazole inhibitors for in vivo biological investigations. nih.gov

Monoamine Oxidase B (MAO B) Inhibition by Dihydroisoxazole Derivatives

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov Research has explored the potential of dihydroisoxazole derivatives as MAO-B inhibitors.

Studies on a series of 3,5-diaryl-4,5-dihydroisoxazoles have demonstrated their potent and selective inhibitory activity against the B isoform of MAO. nih.gov All tested compounds in this series exhibited selective inhibition of MAO-B in the nanomolar concentration range and showed no activity towards MAO-A. nih.gov The stereochemistry of these compounds was also found to play a role, with an enantioselective effect observed against the MAO-B isoform. nih.gov These findings highlight the potential of the 3,5-diaryl-4,5-dihydroisoxazole scaffold for the development of novel, selective neuroprotective agents. nih.gov While these are not 3-bromo derivatives, they establish the dihydroisoxazole core as a viable scaffold for MAO-B inhibition.

Inhibition of Other Metabolic Enzymes

The reactive nature of the 3-bromo-4,5-dihydroisoxazole warhead has been leveraged to target other metabolic enzymes beyond hGAPDH and TG2. One such pathway is the Nrf2/HO-1 axis, which plays a critical role in the cellular response to oxidative stress.

Different isoxazoline-based electrophiles have been tested for their ability to up-regulate the Nrf2/HO-1 pathway. The potency of activation was found to be dependent on the leaving group at the 3-position of the isoxazoline (B3343090) nucleus, with the 3-bromo-isoxazoline "warhead" being more active than its 3-chloro counterpart. The target of these compounds was confirmed to be the Cys151 residue of the BTB domain of Keap1, a key regulator of Nrf2. By modifying this cysteine, the compounds prevent the degradation of Nrf2, allowing it to activate downstream antioxidant genes like heme oxygenase-1 (HO-1). These findings suggest that 3-bromo-4,5-dihydroisoxazole derivatives can modulate cellular redox homeostasis and may have therapeutic potential in conditions associated with inflammation and infection.

Biological Activity and Therapeutic Potential

Antiproliferative and Anticancer Activity

The isoxazole (B147169) and isoxazoline scaffolds are frequently utilized in the design of novel anticancer agents due to their potential to exhibit cytotoxic effects with minimal side effects. ebi.ac.uk

Evaluation in Cancer Cell Lines and Models

Derivatives of 3-bromo-4,5-dihydroisoxazole have been identified as having significant antiproliferative activity against various cancer cells. nih.gov For instance, a spirocyclic derivative of 3-bromo-4,5-dihydroisoxazole, compound 11 , demonstrated a strong reduction in cancer cell growth across four different pancreatic cancer cell lines. nih.gov The antiproliferative effects of this compound were directly correlated with its ability to inhibit the human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) enzyme. nih.gov

In broader studies of isoxazoline derivatives, significant anticancer activity has been observed. A series of monoterpene isoxazoline derivatives showed potent activity against HT1080 fibrosarcoma cells, with IC50 values as low as 9.02 µM. nih.gov Similarly, other synthesized isoxazoline derivatives have shown promising cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov For example, one such derivative, compound 14 , exhibited IC50 values of 22.47 µM and 25.87 µM against these cell lines, respectively. nih.gov The cytotoxic potential of isoxazole derivatives has also been demonstrated against liver (Huh7, Mahlavu) and colon cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Isoxazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Spirocyclic 3-bromo-4,5-dihydroisoxazole (11 ) | Pancreatic Cancer Lines | Strong growth reduction | nih.gov |

| Monoterpene isoxazoline (16c ) | HT1080 (Fibrosarcoma) | 9.02 µM | nih.gov |

| Isoxazoline derivative (14 ) | MCF-7 (Breast) | 22.47 µM | nih.gov |

| Isoxazoline derivative (14 ) | MDA-MB-231 (Breast) | 25.87 µM | nih.gov |

Cellular Mechanisms Underlying Antiproliferative Effects

The mechanisms through which isoxazole and isoxazoline derivatives exert their anticancer effects are diverse and include the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest. ebi.ac.uknih.gov

A primary mechanism for derivatives of 3-bromo-4,5-dihydroisoxazole is the covalent inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov GAPDH is crucial for the energy metabolism of cancer cells, and its inhibition disrupts this process, leading to cell death. nih.gov Computational and experimental studies have confirmed that the 3-bromo-4,5-dihydroisoxazole "warhead" can selectively and covalently bind to a critical cysteine residue in the active site of hGAPDH. nih.gov

Other isoxazoline derivatives have been shown to induce apoptosis (programmed cell death) through the activation of caspases, such as caspase-3/7. nih.gov Furthermore, these compounds can cause cancer cells to arrest in the S and G2/M phases of the cell cycle, preventing their proliferation. nih.gov The isoxazole ring is a key pharmacophore that can interact with numerous biological targets, including aromatase, tyrosine kinases, and topoisomerases, contributing to its anticancer properties. ebi.ac.ukmdpi.com

Neuroprotective Agent Development

The isoxazole scaffold is a structural element found in compounds designed as neuroprotective agents. mdpi.com While direct evidence for 3-bromo-5-tert-butyl-4,5-dihydroisoxazole is not prominent, related structures are explored for their potential to treat neurodegenerative and inflammatory disorders. nih.gov The development of small molecules that can activate neurotrophic receptors, like TrkB, is a key strategy, and isoxazole-containing structures are part of this research effort to find compounds that can cross the blood-brain barrier and offer protection against neuronal damage. mdpi.com

Antimicrobial and Antiparasitic Applications

Isoxazole derivatives are known to possess a range of antimicrobial properties. nih.gov Studies on various isoxazoline compounds have demonstrated both antibacterial and antifungal activities. researchgate.net For example, certain quaternary ammonium (B1175870) salt derivatives of a triazolyphenyl isoxazoline showed broad-spectrum fungicidal activity against 14 different plant pathogens. researchgate.net These compounds are also investigated for their antiparasitic potential. researchgate.net

Anti-inflammatory and Anticonvulsant Properties

Isoxazoline-based compounds have been investigated for their anti-inflammatory effects. nih.gov The mechanism often involves the activation of the Nrf2/heme oxygenase-1 (HO-1) antioxidant pathway, which plays a role in cellular protection against inflammation and infection. nih.govresearchgate.net Studies on 3-bromo-4,5-dihydroisoxazole derivatives have shown that the bromo-isoxazoline component is an effective electrophile that can react with cysteine sensors like Cys151 on the Keap1 protein, a key regulator of Nrf2. nih.govresearchgate.net This activation is dependent on the leaving group at the 3-position, with the 3-bromo-isoxazoline "warhead" being more active than its chloro-counterpart. researchgate.net

Regarding anticonvulsant properties, nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to possess such effects, partly by modulating neuronal hyperexcitability. nih.gov Given the established anti-inflammatory potential of the isoxazoline core, it is plausible that derivatives could exhibit anticonvulsant activity by reducing neuroinflammatory mediators. nih.govnih.gov

Insecticidal and Herbicidal Activities

The isoxazoline class of compounds is well-established in the field of agrochemicals for its potent insecticidal properties. researchgate.netnih.gov These compounds typically function by acting on the γ-aminobutyric acid (GABA)-gated chloride channels of insects, leading to paralysis and death. researchgate.netnih.gov

Numerous novel isoxazoline derivatives have been synthesized and tested, showing high efficacy against agricultural pests like Plutella xylostella (diamondback moth), Pyrausta nubilalis, and Chilo suppressalis. nih.gov For example, an isoxazoline acylhydrazone derivative, compound E3 , demonstrated exceptional insecticidal activity against Plutella xylostella with a median lethal concentration (LC50) of 0.19 mg/L. nih.gov Structure-activity relationship studies indicate that the substituents on the isoxazoline ring are crucial for their pesticidal activities. nih.gov Efforts in this area also focus on developing "green insecticides" with high efficacy against pests but low toxicity to beneficial insects like bees. nih.gov

Table 2: Insecticidal Activity of an Isoxazoline Derivative

| Compound | Pest Species | Activity (LC50) | Reference |

|---|---|---|---|

| E3 (isoxazoline acylhydrazone) | Plutella xylostella | 0.19 mg/L | nih.gov |

| E3 (isoxazoline acylhydrazone) | Pyrausta nubilalis | 0.182 mg/L | nih.gov |

| E3 (isoxazoline acylhydrazone) | Chilo suppressalis | 0.64 mg/L | nih.gov |

Structure-Activity Relationship (SAR) and Lead Optimization

The 3-bromo-4,5-dihydroisoxazole core is recognized as an effective electrophilic component, or "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, in various enzymes. nih.govresearchgate.net This reactivity is central to its biological activity and is finely tuned by the substituents on the dihydroisoxazole ring. The process of lead optimization for compounds based on this scaffold involves systematically modifying these substituents to enhance potency, selectivity, and pharmacokinetic properties. ijddd.com

Impact of Steric and Electronic Substituent Effects on Biological Activity

The biological activity of 3-bromo-4,5-dihydroisoxazole derivatives is highly sensitive to the steric and electronic properties of the substituents at the C3 and C5 positions of the isoxazoline ring.

Electronic Effects of the C3-Substituent: The nature of the halogen at the C3 position directly influences the electrophilicity of the ring and, consequently, its reactivity and biological potency. Studies on the activation of the Nrf2/HO-1 antioxidant pathway by various 3-halo-4,5-dihydroisoxazole derivatives have shown that the 3-bromo derivatives are more potent activators than their 3-chloro counterparts. researchgate.netnih.gov This is attributed to bromide being a better leaving group than chloride, which facilitates the covalent reaction with the target cysteine residue (Cys151) in the Keap1 protein. researchgate.netnih.gov

Steric Effects of the C5-Substituent: The size and conformation of the substituent at the C5 position are critical for orienting the molecule within the target's binding site.

Conformational Rigidity: Research on a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative targeting human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) demonstrated that conformational rigidification at the C5 position is crucial for activity. nih.gov This rigidity helps to stabilize the interaction with the enzyme's binding site, properly positioning the electrophilic warhead for covalent bond formation with the activated cysteine residue. nih.gov

Substituent Bulk: While a certain degree of bulk at C5 can be beneficial, excessive steric hindrance can be detrimental. In some studies, the presence of an additional ring system fused to the molecule was found to limit its Nrf2/HO-1 activating properties, suggesting a steric clash within the protein's active site. researchgate.netnih.gov

The following table summarizes the observed effects of substituent modifications on the biological activity of the 3-bromo-4,5-dihydroisoxazole scaffold.

Table 1: Impact of Substituent Effects on Biological Activity

| Position | Modification | Observation | Biological Effect | Source(s) |

|---|---|---|---|---|

| C3 | Replacement of Bromo with Chloro | The 3-bromo-isoxazoline "warhead" is more active than the 3-chloro analog. | Decreased Potency | researchgate.net, nih.gov |

| C5 | Introduction of a Spirocyclic System (Conformational Rigidity) | Rigidification stabilizes interaction with the binding site, favoring covalent bond formation. | Enhanced Inhibitory Activity | nih.gov |

| Molecule | Addition of an Additional Fused Ring | The additional ring limits the Nrf2/HO-1 activating properties. | Decreased Activity | researchgate.net, nih.gov |

Chiral Resolution and Enantiomeric Activity Assessment

The presence of a substituent at the C5 position, as in this compound, renders the C5 carbon a stereocenter. The chirality of this center, along with any chiral centers on the substituent itself, has a profound impact on biological activity. nih.govmalariaworld.org

In a study of nature-inspired 3-Br-acivicin (3-BA) derivatives, which feature the 3-bromo-4,5-dihydroisoxazole ring, four distinct diastereoisomers were prepared and assessed for their antiplasmodial activity and their ability to inhibit the Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH). nih.govmalariaworld.org The results showed a strict stereochemical requirement for activity. Only the isomer with the (5S, αS) configuration displayed significant antiplasmodial activity and inhibition of PfGAPDH. nih.govmalariaworld.org

The enantiomer and the other two diastereoisomers were found to be inactive. nih.govmalariaworld.org Molecular modeling studies suggest that for the inactive isomers, the stereochemistry forces the molecule into a conformation where the electrophilic C3 carbon of the dihydroisoxazole ring is held more than 4 Å away from the nucleophilic sulfur atom of the key cysteine residue (C153) in the enzyme's active site. nih.govmalariaworld.org This unfavorable orientation prevents the necessary covalent reaction from occurring. This highlights that stereochemistry is a critical determinant of potency, likely by governing the precise positioning of the molecule within the target's active site. nih.govmalariaworld.org

Table 2: Enantiomeric Activity of 3-Br-Acivicin Diastereoisomers

| Isomer Configuration | PfGAPDH Inhibition | Antiplasmodial Activity | Proposed Reason for Activity/Inactivity | Source(s) |

|---|---|---|---|---|

| (5S, αS) | >50% Inhibition | Significant | Correct orientation for covalent reaction with C153. | nih.gov, malariaworld.org |

| (5R, αS) | Inactive | Inactive | Electrophilic C3 is positioned >4 Å from C153. | nih.gov |

| (5S, αR) | Inactive | Inactive | Electrophilic C3 is positioned >4 Å from C153. | nih.gov |

| (5R, αR) | Inactive | Inactive | Dihydroisoxazole nitrogen atom is placed between C3 and the C153 sulfur. | nih.gov |

Design of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in lead optimization, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. rsc.org For this compound, bioisosteric replacements could be explored at both the C3 and C5 positions.

C5-Position (tert-butyl group): The bulky tert-butyl group occupies a specific pocket in the target protein. Its replacement could probe the steric and electronic requirements of this pocket.

Alkyl Groups: Replacing the tert-butyl group with other bulky, non-polar groups like an isopropyl, cyclohexyl, or adamantyl group could explore the size limits and shape of the binding pocket.

Phenyl Group: Substitution with a phenyl group, as seen in other active 3-bromo-4,5-dihydroisoxazole derivatives, would introduce aromatic interactions (e.g., π-π stacking) and different hydrophobic characteristics. researchgate.netnih.gov

Polar Groups: Introducing groups capable of hydrogen bonding could explore potential interactions with polar residues in the active site.

C3-Position (Bromo group): The bromo substituent acts as a leaving group.

Other Halogens: While bromine has been shown to be more effective than chlorine, other halogens or pseudo-halogens could be used to fine-tune the reactivity of the electrophilic warhead. researchgate.netnih.gov This allows for modulating the compound's stability and reactivity to balance potency with potential off-target effects.

Table 3: Potential Bioisosteric Replacements for Lead Optimization

| Position | Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| C5 | tert-Butyl | Phenyl | Introduce aromatic interactions, alter hydrophobicity. |

| C5 | tert-Butyl | Cyclohexyl | Maintain bulk while altering conformational flexibility. |

| C5 | tert-Butyl | Adamantyl | Explore tolerance for increased steric bulk and lipophilicity. |

| C3 | Bromo | Chloro | Decrease reactivity to potentially improve selectivity and reduce toxicity. |

| C3 | Bromo | Iodo | Increase reactivity (though may also increase instability/toxicity). |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Chemical Entities with Enhanced Biological Activity

The 3-halo-4,5-dihydroisoxazole scaffold, particularly the 3-bromo derivative, serves as a versatile "warhead" for developing covalent inhibitors. nih.gov Its reactivity can be fine-tuned by altering substituents on the dihydroisoxazole (B8533529) ring, offering a strategy to design new compounds with improved biological effects. researchgate.net

Future research will likely focus on synthesizing novel derivatives of 3-bromo-5-tert-butyl-4,5-dihydroisoxazole. The primary goal is to enhance their biological activity and selectivity towards specific targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how structural modifications influence a compound's potency and specificity. nih.govnih.gov For instance, research has shown that the stereochemistry at the C5 position of the dihydroisoxazole ring is a critical determinant of inhibitory activity against human transglutaminase 2 (TG2), with the (S)-isomer being markedly more potent. nih.govnih.gov

The synthesis of new analogs will likely involve established methods like 1,3-dipolar cycloaddition, which offers good control over regio- and stereochemistry. researchgate.net The development of enantiomerically enriched analogs is also a key area of interest to produce more specific and effective compounds. nih.gov By systematically modifying the substituents, researchers aim to create a library of compounds with a range of activities, paving the way for the discovery of more potent and selective therapeutic agents. researchgate.net

Table 1: Examples of Dihydroisoxazole Derivatives and Their Biological Significance

| Compound/Derivative | Key Structural Feature | Biological Significance |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Phenyl group at C5 | Activates the Nrf2/HO-1 pathway. nih.gov |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) | Spirocyclic modification | Potent covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). researchgate.netnih.gov |

| (S)-isomer of dihydroisoxazole derivatives | Specific stereochemistry at C5 | Markedly better inhibitor of human TG2 than the (R)-isomer. nih.govnih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Indole (B1671886) and carboxylic acid moieties | Potent inhibitors of xanthine (B1682287) oxidase. nih.gov |

Exploration of New Biological Targets and Pathways

The 3-halo-4,5-dihydroisoxazole moiety has demonstrated its utility in targeting a variety of enzymes, particularly those with a reactive cysteine residue in their active site. nih.govnih.gov This has led to the development of inhibitors for targets involved in cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.netnih.gov

A significant future research direction is the identification of new biological targets and pathways that can be modulated by this compound and its derivatives. The unique reactivity of the 3-bromo-4,5-dihydroisoxazole "warhead" makes it a valuable tool for "warhead-first" screening approaches to discover novel druggable sites in the proteome. nih.gov

Current research has identified several key targets:

Transglutaminase 2 (TG2): Dihydroisoxazole derivatives are selective inhibitors of human TG2, an enzyme implicated in celiac disease, neurological disorders, and some cancers. nih.govnih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Certain derivatives act as covalent inhibitors of GAPDH, a key glycolytic enzyme that is a target for anticancer agents. researchgate.netnih.gov

Kelch-like ECH-associated protein 1 (Keap1): Some analogs can activate the Nrf2/heme oxygenase-1 (HO-1) antioxidant pathway by targeting a specific cysteine residue in Keap1. nih.govresearchgate.net

Parasitic and Bacterial Enzymes: The dihydroisoxazole scaffold has been used to design inhibitors for enzymes in parasites like Plasmodium falciparum and various bacteria. nih.gov

Future studies will likely employ chemoproteomic platforms to globally profile the cysteine reactivity of new dihydroisoxazole-based probes. This will help to identify novel protein targets and expand the therapeutic potential of this class of compounds. nih.gov The exploration of their effects on various signaling pathways, beyond those already identified, will also be a key area of investigation.

Advanced Mechanistic Studies on Covalent Inhibition

The effectiveness of 3-bromo-4,5-dihydroisoxazole derivatives as covalent inhibitors stems from the bromine atom at the C3 position acting as a leaving group, which facilitates covalent bond formation with nucleophilic residues like cysteine. A deeper understanding of this covalent inhibition mechanism is crucial for designing more effective and safer drugs. nih.gov

Future research will focus on advanced mechanistic studies to elucidate the intricacies of this process. This includes:

Quantum Chemical Calculations: These studies can provide insights into the reactivity of the dihydroisoxazole electrophile. nih.gov

Mass Spectrometry and X-ray Crystallography: These techniques are invaluable for confirming covalent modification of the target protein and identifying the specific amino acid residue involved. nih.govnih.gov For example, mass spectrometry has been used to confirm that these compounds bind to the active site cysteine of human TG2 and the Cys151 residue of Keap1. nih.govnih.gov

Kinetic Analysis: Detailed kinetic studies can determine the rate of inhibition and the binding affinity of the inhibitors. nih.gov

pH-Dependent Reactivity Studies: Investigating the reactivity of these compounds at different pH levels can help to understand their selectivity for activated cysteine residues over other free thiols. researchgate.netnih.gov

These advanced studies will not only refine our understanding of how this compound and its analogs work but also guide the design of next-generation covalent inhibitors with improved properties, such as enhanced selectivity and reduced off-target effects. rsc.org

Development of Dihydroisoxazole Derivatives for Specific Industrial Applications

Beyond their therapeutic potential, dihydroisoxazole derivatives have applications in other fields, including agriculture and material science. mdpi.comgoogle.comgoogle.com

Future research is expected to explore the development of dihydroisoxazole derivatives for specific industrial uses. This could include:

Agrochemicals: Dihydroisoxazoles are known precursors for herbicidal and fungicidal active ingredients. google.comgoogle.com Further development in this area could lead to new and more effective crop protection agents.